Fluo-3 (sodium salt)
Description
Properties
Molecular Formula |
C36H25Cl2N2O13 · 5Na |
|---|---|
Molecular Weight |
879.4 |
InChI |
InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H, |
InChI Key |
QWVYPFKPTIDBTE-UHFFFAOYSA-I |
SMILES |
O=C1C(Cl)=CC(C(O2)=C1)=C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)C5=C2C=C([O-])C(Cl)=C5.[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(azanediyl)-diacetate, pentasodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Calcium dissociation constant (Kd) of Fluo-3 sodium salt
Technical Guide: Calcium Dissociation Constant (
Executive Summary
Fluo-3 sodium salt (Fluo-3) is a high-affinity, non-ratiometric fluorescent
This guide provides a rigorous technical framework for determining, validating, and applying the
Fundamental Principles of Fluo-3 Kinetics
The Fluorogenic Mechanism
Fluo-3 is a BAPTA-based chelator linked to a fluorescein-like fluorophore. In its unbound state, the fluorescence is quenched by photo-induced electron transfer (PET) from the BAPTA moiety. Upon binding
-
Excitation: 506 nm (compatible with 488 nm Argon lasers).[2]
-
Key Characteristic: Non-ratiometric. Unlike Fura-2, Fluo-3 does not exhibit a spectral shift; only its intensity changes.[2][4] This makes accurate
determination critical, as [Ca2+] is calculated based on absolute intensity relative to dynamic range.
The Governing Equation
For single-wavelength indicators like Fluo-3, the concentration of free calcium is calculated using the Grynkiewicz equation adapted for non-ratiometric dyes:
Where:
- : The effective dissociation constant.[5][6]
- : Experimental fluorescence intensity.[2][3][4][7]
-
: Fluorescence at zero
(background/leakage). -
: Fluorescence at saturating
.[2][3]
Factors Influencing Stability
The "standard"
Table 1: Impact of Environmental Variables on Fluo-3
| Variable | Condition | Approximate | Mechanistic Impact |
| Standard | Cell-free buffer, 22°C, pH 7.2 | 325 – 390 nM | Baseline affinity in ideal aqueous solution. |
| Temperature | Cell-free buffer, 37°C | ~400 – 450 nM | Higher thermal energy increases dissociation rates ( |
| Proteins | Cytosol / Protein-rich buffer | 600 – 1200 nM | Intracellular proteins bind the dye, altering its conformation and reducing effective affinity. |
| Viscosity | High viscosity cytoplasm | > 800 nM | Viscosity slows molecular tumbling and diffusion, affecting kinetics. |
| Magnesium | 1 mM | Minimal Shift | Fluo-3 is highly selective for |
Critical Insight: Using the cell-free
(390 nM) to calculate intracellular calcium at 37°C will typically result in a 2-fold underestimation of the true calcium concentration.
Experimental Protocols: Determination of
You must determine whether you need an in vitro calibration (for plate reader assays) or an in situ calibration (for live-cell imaging).
Protocol A: In Vitro Calibration (Reciprocal Dilution Method)
Target: Enzymatic assays, microplate readers, or solution-based biophysics.
Reagents:
-
Zero
Buffer: 10 mM EGTA, 100 mM KCl, 10 mM MOPS, pH 7.2. -
High
Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS, pH 7.2. -
Fluo-3 Sodium Salt: 1 µM final concentration.
Workflow:
-
Prepare Stocks: Create two identical solutions of Fluo-3 (1 µM): one in Zero
Buffer (Solution A) and one in High Buffer (Solution B). -
Cross-Titration: Mix Solution A and Solution B in varying ratios to create free
points ranging from 0 to ~39 µM.-
Note: Use a calculator (e.g., MaxChelator) to determine exact free calcium based on temperature and pH.
-
-
Measurement: Record fluorescence (Ex 488nm / Em 526nm) for each point.
-
Curve Fitting: Plot Fluorescence vs.
and fit to a one-site binding isotherm (Hill equation).
Protocol B: In Situ Intracellular Calibration (The "Gold Standard")
Target: Live cell microscopy, flow cytometry.
Objective:[3] Determine
Reagents:
-
Ionomycin (or A23187): Non-fluorescent
ionophore (10 µM final). -
Nigericin:
ionophore (to clamp pH). -
Zero
Solution: -free HBSS + 10 mM EGTA. -
Saturating
Solution: HBSS + 10 mM .
Step-by-Step Methodology:
-
Load Cells: Load cells with Fluo-3 AM (typically 1-5 µM) for 30-60 mins. Wash to remove extracellular dye.
-
Baseline Acquisition: Record basal physiological calcium signals.
-
Determine
(Saturation):-
Perfuse cells with Saturating
Solution containing 10 µM Ionomycin. -
Wait for fluorescence to plateau. This is your
.
-
-
Determine
(Zeroing):-
Wash and perfuse with Zero
Solution (EGTA) containing 10 µM Ionomycin. -
Tip: Add 20 mM BDM (2,3-butanedione monoxime) if measuring cardiomyocytes to prevent hypercontracture during the
step. -
Wait for the signal to drop to a stable minimum. This is
.
-
-
Calculation:
-
The
is difficult to titrate in situ. Therefore, use the literature value for in situ conditions (e.g., 800 nM for mammalian cytosol) and insert your measured and into the Grynkiewicz equation.
-
Visualization of Workflows
Figure 1: In Situ Calibration Logic
This diagram illustrates the logical flow for converting raw fluorescence units (RFU) into molar calcium concentration using the calibration endpoints.
Caption: Logical workflow for In Situ calibration. Note that Fmax and Fmin are experimentally derived for every single experiment to account for dye loading variability.
Figure 2: Fluo-3 Binding Equilibrium
A representation of the binding dynamics and the influence of environmental factors.
Caption: The equilibrium between free and bound Fluo-3. Environmental factors primarily increase the dissociation rate (Koff), shifting the Kd higher.
Troubleshooting & Validation
Table 2: Common Failure Modes in Kd Determination
| Symptom | Probable Cause | Corrective Action |
| Incomplete calcium chelation or dye leakage. | Ensure EGTA pH is > 7.0 (EGTA is pH dependent). Use MnCl2 (2 mM) to quench extracellular dye if leakage is suspected. | |
| Inefficient ionophore transport. | Increase Ionomycin concentration or switch to A23187. Ensure extracellular | |
| Drifting Baseline | Dye extrusion by anion transporters. | Add Probenecid (1-2.5 mM) to loading and wash buffers to inhibit MDR pumps. |
| Calculated [Ca] is negative | Re-check background subtraction. If |
References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. Journal of Biological Chemistry, 264(14), 8171-8178.[3] Link
-
Thermo Fisher Scientific. Fluo-3 Product Information & User Guide. Thermo Fisher Scientific Manuals. Link
-
Harkins, A. B., Kurebayashi, N., & Baylor, S. M. (1993). Resting myoplasmic free calcium in frog skeletal muscle fibers estimated with fluo-3. Biophysical Journal, 65(2), 865-881. Link
-
Molecular Probes. The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.[8] Link
-
Iyer, L. M., et al. (2006). Algorithms for the estimation of cytosolic calcium using the fluorescent indicator Fluo-3. Journal of Fluorescence, 16(1), 23-29. Link
Sources
- 1. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fluo-3 sodium salt chemical structure and CAS number
An In-depth Technical Guide to Fluo-3 Sodium Salt for Cellular Calcium Signaling Analysis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Fluo-3, a fluorescent indicator widely used for the detection and quantification of intracellular calcium (Ca²⁺) dynamics. Developed by Nobel laureate Roger Y. Tsien and his colleagues, Fluo-3 has become an indispensable tool in diverse research fields, from neuroscience to drug discovery, enabling the visualization of Ca²⁺ signaling in living cells.[1] This document will delve into the chemical properties, mechanism of action, and practical applications of Fluo-3, with a particular focus on its sodium salt form.
Core Chemical and Physical Properties of Fluo-3
Fluo-3 is a derivative of the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) linked to a fluorescein-like fluorophore. The sodium salt of Fluo-3 is the water-soluble, membrane-impermeant form of the dye. For intracellular applications, the acetoxymethyl (AM) ester form, Fluo-3 AM, is typically used. This lipophilic version can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[1][2][3]
| Property | Value | Source |
| Chemical Name | N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(azanediyl)-diacetate, pentasodium salt | [4] |
| CAS Number | 123632-39-3 | [1][5][6] |
| Molecular Formula | C₃₆H₂₅Cl₂N₂O₁₃ · 5Na | [4] |
| Molecular Weight | 879.4 g/mol | [4] |
| Excitation Maximum (Ca²⁺-bound) | 506 nm | [2][4][7] |
| Emission Maximum (Ca²⁺-bound) | 526 nm | [2][4][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [2] |
| Solubility | Soluble in water | [4] |
Chemical Structure of Fluo-3
Caption: Simplified chemical structure of Fluo-3.
Mechanism of Calcium Detection
The fluorescence of Fluo-3 is highly dependent on the concentration of free Ca²⁺. In the absence of Ca²⁺, the dye is essentially non-fluorescent.[1][2] Upon binding to Ca²⁺, Fluo-3 undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence intensity increase of over 100-fold.[2][9] This significant change in brightness makes Fluo-3 an excellent indicator for detecting transient changes in intracellular Ca²⁺ levels.[1]
The absorption maximum of Fluo-3 at 506 nm makes it compatible with excitation by the 488 nm laser line commonly found in flow cytometers and confocal microscopes.[1][4][7] The emission peak at 526 nm allows for detection using standard FITC filter sets.[2][4]
Caption: Fluo-3 calcium binding and fluorescence mechanism.
Experimental Workflow: Measuring Intracellular Calcium Dynamics
The following protocol outlines a general procedure for loading cells with Fluo-3 AM and measuring changes in intracellular Ca²⁺. It is crucial to note that optimal loading conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup.[10][11]
Reagent Preparation
-
Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[11][12] Store this solution at -20°C, protected from light and moisture.[13]
-
Pluronic® F-127 Solution: To aid in the dispersion of the hydrophobic Fluo-3 AM in aqueous media, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.[11][14]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.[13][15]
-
Probenecid Stock Solution (Optional): To inhibit the activity of organic anion transporters that can extrude the dye from the cells, a stock solution of probenecid (e.g., 250 mM in 1 M NaOH) can be prepared.[10][14]
Cell Loading Protocol
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Prepare Loading Solution: Dilute the Fluo-3 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[12][13] If using Pluronic® F-127, mix the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock before diluting in the buffer.[11] If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[10]
-
Incubation: Remove the culture medium from the cells and replace it with the Fluo-3 AM loading solution. Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[10][11] Note that incubation at 37°C may lead to dye compartmentalization in organelles.[11][12]
-
Wash: After incubation, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular Fluo-3 AM.[11][15]
-
De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[11]
Caption: General workflow for intracellular calcium imaging using Fluo-3 AM.
Data Acquisition and Analysis
After loading, the cells are ready for imaging. A baseline fluorescence (F₀) is recorded before the application of a stimulus (e.g., a drug, neurotransmitter, or electrical stimulation). Upon stimulation, changes in fluorescence (F) are recorded over time. The change in intracellular Ca²⁺ concentration is typically represented as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀).
Applications and Considerations
Fluo-3 is a versatile tool with numerous applications, including:
-
High-throughput screening (HTS): Its large fluorescence increase makes it suitable for automated screening of compounds that modulate Ca²⁺ signaling.[9][14]
-
Flow cytometry: Fluo-3 is widely used to analyze Ca²⁺ responses in cell populations.[1][4][7]
-
Confocal microscopy: It allows for the visualization of spatial and temporal Ca²⁺ dynamics within single cells.[1]
Important Considerations:
-
Single-Wavelength Indicator: Fluo-3 is a single-wavelength indicator, meaning that changes in fluorescence intensity are used to infer changes in Ca²⁺ concentration.[2] Unlike ratiometric indicators like Fura-2, it cannot correct for variations in dye loading, cell thickness, or photobleaching.[12]
-
pH Sensitivity: The fluorescence of Fluo-3 can be influenced by changes in intracellular pH.[2]
-
Cytosolic Buffering: Like all chelators, Fluo-3 can buffer intracellular Ca²⁺, potentially altering the kinetics of Ca²⁺ signals.[2]
Conclusion
Fluo-3 sodium salt and its membrane-permeant AM ester derivative remain powerful and widely utilized tools for investigating the complex world of cellular calcium signaling. Its compatibility with common instrumentation and the substantial fluorescence increase upon calcium binding ensure its continued relevance in both basic research and drug development. A thorough understanding of its chemical properties, mechanism, and the nuances of its application is paramount for obtaining reliable and insightful experimental data.
References
-
Bertin bioreagent. Fluo-3 (sodium salt) - Biochemicals - CAT N°: 20404. [Link]
-
Wikipedia. Fluo-3. [Link]
-
ResearchGate. Interaction mechanism between flou-3 AM and Ca 2+ . Fluo-3 AM... [Link]
-
Dojindo. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5. [Link]
-
AnaSpec. Fluo-3, AM. [Link]
Sources
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fluo-3 (sodium salt) - Biochemicals - CAT N°: 20404 [bertin-bioreagent.com]
- 8. Fluo-3 (potassium salt) | CAS 853400-67-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abpbio.com [abpbio.com]
- 12. biotium.com [biotium.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biotium.com [biotium.com]
- 15. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
Methodological & Application
Application Note: Electroporation-Mediated Loading of Fluo-3 Impermeant Salts for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Intracellular Calcium Dynamics
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore fundamental to understanding cell physiology and pathology. Fluo-3 is a fluorescent indicator widely used for this purpose, exhibiting a substantial increase in fluorescence intensity upon binding to Ca²⁺.[1][2]
While the acetoxymethyl (AM) ester form of Fluo-3 is cell-permeant and widely used, it can be susceptible to incomplete de-esterification and compartmentalization within organelles, potentially leading to artifacts in cytosolic Ca²⁺ measurements.[3] The salt forms of Fluo-3 (e.g., pentapotassium or pentasodium salt) are impermeant to the cell membrane and remain exclusively in the cytosol, offering a more accurate representation of cytoplasmic Ca²⁺ dynamics.[1][4] However, their impermeant nature necessitates a physical method for intracellular delivery.
Electroporation is a powerful technique that utilizes an electrical field to transiently permeabilize the cell membrane, creating pores that allow the entry of otherwise impermeant molecules like Fluo-3 salts.[5][6][7] This application note provides a detailed guide to the principles, protocols, and optimization of electroporation for loading Fluo-3 impermeant salts, enabling researchers to reliably measure intracellular Ca²⁺ concentrations in a variety of cell types.
The Science Behind Electroporation for Dye Loading
Electroporation, or electro-permeabilization, involves the application of controlled electrical pulses to a cell suspension. This induces a transmembrane potential, leading to the formation of temporary aqueous pores in the lipid bilayer of the cell membrane.[6][7] These pores allow for the passage of hydrophilic molecules, such as Fluo-3 salts, from the extracellular environment into the cytoplasm. Upon cessation of the electrical field, the pores reseal, trapping the dye inside the cell.[6]
The success of electroporation hinges on a delicate balance between maximizing loading efficiency and maintaining cell viability. This is achieved by carefully optimizing several key parameters:
-
Voltage and Field Strength: The applied voltage determines the electrical field strength across the cell membrane. Higher voltages generally lead to increased permeabilization but can also result in irreversible cell damage.[8]
-
Pulse Width (Duration): The duration of the electrical pulse influences the time the membrane pores remain open. Longer pulses can enhance uptake but also increase the risk of cell death.[9]
-
Pulse Number: Applying multiple pulses can increase loading efficiency, particularly for difficult-to-transfect cells. However, an excessive number of pulses can be detrimental to cell viability.[9]
-
Waveform: Electroporators can deliver either square wave or exponential decay wave pulses. Square waves provide a more controlled and uniform electrical field and are generally preferred for mammalian cells.[10]
-
Electroporation Buffer: The composition of the buffer in which the cells are suspended during electroporation is critical. A low-conductivity (hypo-osmolar) buffer is essential to prevent electrical arcing and minimize cell lysis.[5]
Figure 1: A simplified workflow for loading Fluo-3 impermeant salts via electroporation.
Materials and Reagents
Equipment:
-
Electroporation system (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector, Thermo Fisher Neon)
-
Electroporation cuvettes (sterile, with appropriate gap width) or specific electroporation tips/cartridges
-
Laminar flow hood
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission ~506/526 nm) or a flow cytometer
-
Hemocytometer or automated cell counter
-
Pipettes and sterile tips
-
Sterile microcentrifuge tubes and culture plates
Reagents:
-
Fluo-3 pentapotassium salt or pentasodium salt (e.g., from Biotium, Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Electroporation Buffer (low conductivity). A common formulation is provided below:
-
8 mM Na₂HPO₄
-
2 mM KH₂PO₄
-
1 mM MgCl₂
-
10 mM KHCO₃
-
Adjust pH to 7.2
-
Sterile filter before use. Alternatively, commercial electroporation buffers can be used.[11]
-
-
Cell culture medium (appropriate for your cell type)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Cell viability dye (e.g., Trypan Blue, Propidium Iodide)
Detailed Protocols
Protocol 1: Preparation of Cells for Electroporation
For Suspension Cells:
-
Culture cells to a mid-logarithmic growth phase. A cell density of 1-2 x 10⁶ cells/mL is often optimal.[10]
-
On the day of electroporation, count the cells and assess viability. Viability should be >90%.
-
Centrifuge the required number of cells (typically 1-10 x 10⁶ cells per electroporation) at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold, sterile PBS (Ca²⁺ and Mg²⁺ free).
-
Centrifuge again and aspirate the PBS.
-
Resuspend the cell pellet in the appropriate volume of ice-cold electroporation buffer to achieve the desired final cell density (e.g., 5-10 x 10⁶ cells/mL).[10] Keep the cells on ice.
For Adherent Cells:
-
Grow cells to 70-80% confluency.[10]
-
Wash the cells once with sterile PBS (Ca²⁺ and Mg²⁺ free).
-
Add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 100-200 x g for 5-10 minutes.
-
Proceed with steps 4-6 as described for suspension cells.
Protocol 2: Electroporation of Fluo-3 Impermeant Salt
-
Prepare a stock solution of Fluo-3 salt (e.g., 1-5 mM) in sterile, anhydrous DMSO or water (for some salts).[3]
-
In a sterile microcentrifuge tube on ice, combine the cell suspension in electroporation buffer with the Fluo-3 salt stock solution to achieve a final concentration of 50-200 µM. The optimal concentration may need to be determined empirically.
-
Gently mix the cell suspension and Fluo-3 salt. Avoid introducing air bubbles.
-
Transfer the appropriate volume of the cell/dye mixture to a pre-chilled electroporation cuvette. Ensure the cell suspension makes contact with the aluminum electrodes.
-
Place the cuvette into the electroporator chamber.
-
Apply the electrical pulse using the optimized settings for your cell type (see Table 1 for starting recommendations).
-
Immediately after the pulse, remove the cuvette and let it stand at room temperature for 5-10 minutes to allow the cell membranes to reseal.
-
Gently transfer the cell suspension from the cuvette to a sterile tube containing pre-warmed complete culture medium.
-
Incubate the cells at 37°C for 30-60 minutes to allow for recovery.
Protocol 3: Post-Loading Imaging and Data Acquisition
-
After the recovery period, centrifuge the cells to remove the extracellular Fluo-3.
-
Resuspend the cells in a physiological buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
For imaging, plate the cells on a suitable imaging dish (e.g., glass-bottom dish). For flow cytometry, transfer the cell suspension to a flow tube.
-
Measure the fluorescence of Fluo-3 using an excitation wavelength of approximately 506 nm and an emission wavelength of approximately 526 nm.[12]
-
Fluo-3 is essentially non-fluorescent in the absence of Ca²⁺, with a fluorescence increase of over 100-fold upon Ca²⁺ binding.[2][12]
Figure 2: Principle of Fluo-3 as a calcium indicator.
Protocol 4: Assessment of Cell Viability
It is crucial to assess cell viability after electroporation to ensure that the observed fluorescence signals are from healthy cells.
-
Take a small aliquot of the cell suspension after the recovery period.
-
Mix the cells with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Alternatively, use a fluorescent viability dye such as Propidium Iodide (PI) and analyze by flow cytometry. PI will only enter and stain cells with compromised membranes.
Optimization and Troubleshooting
The optimal electroporation parameters are highly cell-type dependent. It is essential to perform an optimization matrix by varying one parameter at a time (e.g., voltage) while keeping others constant to determine the best conditions for your specific cells.
Table 1: Suggested Starting Electroporation Parameters for Different Cell Types
| Cell Type | Waveform | Voltage (V) | Pulse Width (ms) | Pulse Number | Reference |
| Jurkat | Square | 250-350 | 10-20 | 1 | [13] |
| HEK293 | Square | 110-150 | 10-20 | 2 | General |
| Primary Fibroblasts | Square | 150-250 | 15-25 | 1 | [13] |
| HUVEC | Square | 200-400 | 10-20 | 1 | [13] |
| CHO-K1 | Square | 140-180 | 10-20 | 1-2 | [14] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Insufficient voltage or pulse duration- Low Fluo-3 concentration- Suboptimal cell density | - Increase voltage or pulse width incrementally- Increase the number of pulses- Increase the final concentration of Fluo-3- Optimize cell density in the electroporation buffer |
| High Cell Death | - Voltage or pulse duration is too high- Inappropriate electroporation buffer- Cells are not healthy pre-electroporation | - Decrease voltage or pulse width- Ensure the use of a low-conductivity electroporation buffer- Use cells in the mid-log growth phase with high viability |
| Arcing | - High salt concentration in the cell suspension or dye solution- Air bubbles in the cuvette | - Ensure the use of a low-conductivity electroporation buffer- Wash cells thoroughly with PBS- Pipette the cell suspension carefully to avoid bubbles[15] |
| High Background Fluorescence | - Incomplete removal of extracellular Fluo-3 | - Wash cells thoroughly after the recovery period[16] |
Conclusion
Electroporation is a robust and versatile method for loading Fluo-3 impermeant salts into a wide range of cell types. By carefully optimizing the electroporation parameters, researchers can achieve efficient dye loading while maintaining high cell viability. This approach overcomes some of the limitations associated with AM ester dyes and provides a more accurate means of measuring cytosolic Ca²⁺ dynamics, making it an invaluable tool for drug discovery and fundamental cell biology research.
References
- Biotium, Inc. (2018).
-
Kanduser, M., & Miklavcic, D. (2008). Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells. Journal of Visualized Experiments, (13), 673. [Link]
-
Nolkrantz, K., Farre, C., Brederlau, A., et al. (2001). Electroporation loading of membrane-impermeable molecules to investigate intra- and intercellular Ca2+ signaling. Semantic Scholar. [Link]
-
ION Biosciences. (n.d.). Fluo-3 AM | Calcium Indicator. [Link]
-
BTX Online. (n.d.). EXCLUSIVE COMPENDIUM: OPTIMIZING AN ELECTROPORATION PROTOCOL. [Link]
-
Wikipedia. (2023). Fluo-3. [Link]
-
BTX Online. (n.d.). General Optimization Guide for Electroporation. [Link]
-
ION Biosciences. (2021). FLUO-3 AM - Instructions. [Link]
-
Thermo Fisher Scientific. (2025). Master the basics of electroporation and beyond: Optimizing your parameters with the enhanced.... YouTube. [Link]
-
Al-Irsan, M., et al. (2024). Systematic In Vitro Investigation of PEFs Pulse Parameter Specifications on HepG2 Liver Cancer Cells. Applied Sciences. [Link]
-
Miles, L. (2025). [Troubleshooting] What is the difference between Fluo-3 and Fluo-3 AM, fluorescent chelators for Ca2+?. ResearchGate. [Link]
-
Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2012). Fluo-3/AM staining and detection in live cells. [Link]
-
Wikipedia. (2023). Intracellular delivery. [Link]
-
Oliver, R. L., et al. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]
-
Kranjc, S., et al. (2023). Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays. International Journal of Molecular Sciences. [Link]
-
Nolkrantz, K., et al. (2002). In Situ Bipolar Electroporation for Localized Cell Loading with Reporter Dyes and Investigating Gap Junctional Coupling. Biophysical Journal. [Link]
-
Maciuleviciene, M., et al. (2022). Transfection by Electroporation of Cancer and Primary Cells Using Nanosecond and Microsecond Electric Fields. Cancers. [Link]
-
O'Malley, D. M., & Terasaki, M. (1999). Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3. Cell Calcium. [Link]
-
ResearchGate. (2017). (PDF) Different Cell Viability Assays Following Electroporation In Vitro. [Link]
-
Nakagawa, M., et al. (2022). Influence of Electroporation Medium on Delivery of Cell-Impermeable Small Molecules by Electrical Short-Circuiting via an Aqueous Droplet in Dielectric Oil: A Comparison of Different Fluorescent Tracers. Micromachines. [Link]
-
Li, S. (2008). Mechanistic analysis of electroporation-induced cellular uptake of macromolecules. Annals of Biomedical Engineering. [Link]
-
Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. [Link]
-
O'Brien, K., et al. (2025). Electroporation induced changes in extracellular vesicle profile. Journal of Extracellular Vesicles. [Link]
-
Du, W., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience. [Link]
-
Wang, H. Y., & Lu, C. (2011). Transfection of cells using flow-through electroporation based on constant voltage. Purdue e-Pubs. [Link]
-
Ruzgys, P., et al. (2020). Investigation of Plasmid DNA Delivery and Cell Viability Dynamics for Optimal Cell Electrotransfection In Vitro. Molecules. [Link]
-
Lemoine, D., et al. (2013). High-throughput drug profiling with voltage- and calcium-sensitive fluorescent probes in human iPSC-derived cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Aurora Biomed. (n.d.). High Throughput Screening Flux Assays. [Link]
-
Bureau, M. F., & Scherman, D. (2003). Mechanism by which electroporation mediates DNA migration and entry into cells and targeted tissues. Methods in Molecular Medicine. [Link]
-
MP Biomedicals. (n.d.). Electrophoresis Buffers. [Link]
Sources
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic analysis of electroporation-induced cellular uptake of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. btxonline.com [btxonline.com]
- 9. youtube.com [youtube.com]
- 10. btxonline.com [btxonline.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfection by Electroporation of Cancer and Primary Cells Using Nanosecond and Microsecond Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroporation—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Preparing Fluo-3 Sodium Salt Stock Solutions
A Senior Application Scientist's Guide to Choosing Between Water and Buffer for Optimal Performance in Calcium Assays
Foundational Principles: Understanding Fluo-3
Fluo-3 is a visible light-excitable fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺])[1]. In its calcium-free form, Fluo-3 is essentially non-fluorescent. Upon binding with Ca²⁺, it undergoes a conformational change that results in a dramatic increase in fluorescence intensity (over 100-fold) with an emission maximum around 526 nm, making it compatible with standard fluorescein (FITC) filter sets[1][2]. This guide focuses on the membrane-impermeant sodium salt form of Fluo-3, which is directly loaded into cells via microinjection or patch pipette, or used in cell-free applications[2].
The preparation of the initial high-concentration stock solution is a critical, yet often overlooked, step that dictates the quality and reproducibility of experimental data. A primary decision is the choice of solvent: high-purity water or a biological buffer. This choice is not trivial, as it directly impacts the stability and performance of the indicator.
Mechanism of Fluo-3 Calcium Detection
The core function of Fluo-3 relies on its chelating properties. The molecule contains a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety that selectively binds to Ca²⁺ ions. This binding event restricts the molecular rotation and alters the electronic state of the fluorophore, leading to a significant increase in its quantum yield of fluorescence.
Caption: Fluo-3 binds to free calcium ions (Ca²⁺), transitioning from a low to a high fluorescence state.
The Critical Choice: Water vs. Biological Buffer
The decision to dissolve Fluo-3 sodium salt in water or a buffer depends on the intended application, required storage time, and the need for experimental consistency.
Using High-Purity Water
Dissolving Fluo-3 in nuclease-free, deionized water is straightforward and fast. However, this simplicity comes with a significant caveat: pH instability. Water readily absorbs atmospheric CO₂, which forms carbonic acid and lowers the pH. Fluo-3's fluorescence and its affinity for calcium (defined by its dissociation constant, K_d) are pH-sensitive[2]. A drop in pH can protonate the carboxylate groups of the chelator, reducing its ability to bind Ca²⁺ and thereby altering the fluorescence readout.
Using a Biological Buffer
For most applications, preparing the stock solution in a biological buffer is the superior choice for ensuring data integrity. A buffer maintains a stable pH, mitigating a key source of experimental variability.
-
Why pH Matters: The K_d of Fluo-3 for Ca²⁺ is approximately 390 nM at physiological pH (~7.2-7.4)[2]. Deviations from this pH range can alter the K_d, leading to inaccurate [Ca²⁺] measurements. While the binding kinetics are reportedly stable between pH 6.6 and 7.8, significant drops below this range can affect the dye's response[3].
-
Recommended Buffer: A zwitterionic buffer such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is highly recommended. It has a pKa of ~7.5, providing excellent buffering capacity in the physiological range of 6.8 to 8.2[4][]. Importantly, HEPES does not significantly interfere with fluorescence signals and has low metal-binding affinity, which is crucial for a calcium indicator assay[]. Avoid phosphate-based buffers, as they can precipitate with free calcium, especially in calibration standards.
Summary of Comparison
| Feature | Stock Solution in Water | Stock Solution in Buffer (e.g., 10 mM HEPES, pH 7.2) |
| Preparation Speed | Fast and simple. | Requires buffer preparation and pH adjustment. |
| pH Stability | Poor. Susceptible to atmospheric CO₂ absorption. | Excellent. Maintains a stable pH during storage and use. |
| Data Reproducibility | Lower. Prone to variability from pH shifts. | High. Ensures consistent indicator performance. |
| Risk of Artifacts | High risk of inaccurate K_d and fluorescence due to pH changes. | Low risk. Mimics physiological conditions more closely. |
| Recommended Use Case | Quick, immediate-use experiments where long-term stability is not a concern. | Strongly recommended for all applications , especially for long-term storage and experiments requiring high precision. |
Experimental Workflow & Protocols
This section provides a comprehensive workflow and detailed protocols for preparing Fluo-3 sodium salt stock solutions.
Caption: General workflow from Fluo-3 sodium salt powder to final fluorescence measurement.
Protocol 1: Preparation in High-Purity Water (For Immediate Use)
This protocol is suitable when the stock solution will be used entirely on the day of preparation.
Materials:
-
Fluo-3, sodium salt
-
High-purity, nuclease-free water
-
Microcentrifuge tubes, amber or covered in foil
-
Vortex mixer
Method:
-
Equilibrate: Allow the vial of Fluo-3 powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: If not pre-aliquoted, weigh the desired amount of Fluo-3 powder in a suitable tube.
-
Reconstitute: Add the appropriate volume of high-purity water to achieve the target concentration (e.g., 1-5 mM).
-
Dissolve: Vortex the tube gently but thoroughly. If dissolution is slow, brief sonication in a water bath can be used. Ensure no particulates are visible.
-
Use Immediately: Proceed directly to diluting this stock solution into your final assay buffer for your experiment. Do not store this water-based stock for long periods.
Protocol 2: Preparation in HEPES Buffer (Recommended)
This is the self-validating, authoritative protocol for ensuring reproducible results and stable long-term storage.
Materials:
-
Fluo-3, sodium salt
-
HEPES (free acid)
-
Sodium Hydroxide (NaOH), 1 M solution
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Microcentrifuge tubes, amber or covered in foil
-
Vortex mixer
Method:
Part A: Prepare 10 mM HEPES Buffer (pH 7.2)
-
Dissolve 2.38 g of HEPES free acid in ~900 mL of high-purity water.
-
Stir the solution and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter.
-
Continue adding NaOH until the pH reaches exactly 7.2.
-
Adjust the final volume to 1 L with high-purity water.
-
Sterilize the buffer by filtering through a 0.22 µm filter. Store at 4°C.
Part B: Prepare Fluo-3 Stock Solution (1-5 mM)
-
Equilibrate: Allow the vial of Fluo-3 powder to come to room temperature.
-
Reconstitute: Add the appropriate volume of the prepared 10 mM HEPES buffer (pH 7.2) to the Fluo-3 powder to achieve the desired stock concentration.
-
Dissolve: Vortex gently but thoroughly until the powder is fully dissolved. Brief sonication can assist if needed.
-
Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure.
-
Store: Store the aliquots frozen at ≤ -20°C. When stored correctly, the buffered stock solution is stable for at least six months[6].
Trustworthiness & Self-Validation: Best Practices
-
Protect from Light: Fluo-3 is a fluorophore and is susceptible to photobleaching. All steps involving the dye should be performed with minimal light exposure. Use amber tubes or wrap tubes in aluminum foil.
-
Avoid Moisture: The salt form is hygroscopic. Always allow the powder to reach room temperature before opening the vial to prevent condensation.
-
Single-Use Aliquots: Repeatedly freezing and thawing a stock solution can lead to degradation. Preparing single-use aliquots is the most reliable practice.
-
Confirm Concentration: While rarely necessary for standard use, the concentration of the stock solution can be confirmed spectrophotometrically using the extinction coefficient after hydrolysis (ε ≈ 86,000 M⁻¹cm⁻¹ at 506 nm)[7].
By adhering to these principles and selecting the appropriate solvent system, researchers can ensure the integrity of their Fluo-3 stock solutions, leading to more reliable and reproducible measurements of intracellular calcium dynamics.
References
-
Eberhard, M., & Erne, P. (1989). Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence. Biochemical and Biophysical Research Communications, 163(1), 309-314. [Link]
-
Wikipedia. (2023). Fluo-3. Wikipedia. [Link]
Sources
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
Troubleshooting & Optimization
Troubleshooting Fluo-3 sodium salt leakage from patch pipettes
Topic: Troubleshooting Fluo-3 Sodium Salt Leakage & Seal Instability Product Category: Calcium Indicators / Electrophysiology Reagents Audience: Senior Electrophysiologists, Post-docs, Drug Discovery Scientists
Triage Dashboard: Identify Your Failure Mode
Before adjusting your rig, identify the specific "leakage" phenotype you are experiencing.[1] "Leakage" in patch clamp is often a misnomer for two distinct physical phenomena: Premature Ejection (dye entering the bath before the seal) or Seal Interruption (dye preventing/breaking the seal).
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for Fluo-3 leakage issues. Identify your symptom to select the correct troubleshooting module.
Module A: The "Glowing Bath" (Premature Dye Release)
Symptom: You observe high background fluorescence in the bath solution as the pipette approaches the tissue, or the extracellular matrix stains green before you attempt a seal.
The Mechanism
Fluo-3 Sodium Salt is cell-impermeant, meaning it cannot cross membranes unless injected. If the bath is glowing, you are physically ejecting the dye. This is almost exclusively caused by excessive positive pressure during the approach phase. While positive pressure is necessary to keep the tip clean, a dye-loaded pipette requires a stricter pressure protocol than a standard internal solution.
Protocol: The "Tip-Dip" Backfill Method
To prevent dye from leaking into the bath during the approach, you must create a "buffer zone" of dye-free solution at the very tip of the pipette.
-
Prepare Two Solutions:
-
Solution A: Standard Internal Solution (No Dye).
-
Solution B: Internal Solution + Fluo-3 Na Salt (typically 100–500 µM).
-
-
The Dip: Dip the tip of the patch pipette into Solution A for 1–2 seconds. Capillary action will fill the first ~200–500 µm of the tip.
-
The Backfill: Using a MicroFil needle, backfill the remainder of the pipette with Solution B .
-
The Approach:
-
Apply low positive pressure (20–30 mbar / 0.3–0.5 PSI). Do not exceed 40 mbar.
-
The dye-free buffer zone prevents Fluo-3 from exiting the tip during the 1–2 minutes it takes to navigate through the slice to the cell.
-
Diffusion will eventually bring the dye to the tip, but usually only after the seal is formed and ruptured (break-in).
-
Technical Insight
"High positive pressure expels the dye-free buffer zone too quickly. Conversely, zero pressure allows bath debris to clog the tip. The target is 20 mbar—enough to keep the tip clean, but low enough to maintain the dye-free interface until seal formation."
Module B: Seal Instability (Chemistry & Precipitation)
Symptom: You cannot achieve a GΩ seal. Resistance increases but stalls at 100–500 MΩ, or the seal is unstable and breaks spontaneously.
The Mechanism: Sodium vs. Potassium Mismatch
You are using Fluo-3 Sodium Salt (Na-salt). Most whole-cell patch clamp internal solutions are Potassium Gluconate based (to mimic intracellular K+).
-
The Conflict: High concentrations of K+ can lower the solubility of certain Na-salts, leading to micro-precipitation at the pipette tip. These micro-crystals prevent the glass-membrane fusion required for a GΩ seal.
-
The Load: Using Na-salt introduces exogenous Na+ into the cell. While usually negligible at low dye concentrations, it can affect Na+-sensitive channels or exchangers.
Comparative Data: Salt Form Performance
| Feature | Fluo-3 Pentapotassium Salt | Fluo-3 Sodium Salt (Your Reagent) |
| Solubility in K-Gluconate | High (Matches solvent ions) | Moderate (Risk of precipitation) |
| Seal Success Rate | >90% | ~70% (Requires filtration) |
| Intracellular Na+ Load | None | Low (increases with dye conc.) |
| Recommended Use | Standard Patch Clamp | Microinjection / Extracellular |
Corrective Protocol: Filtration & Solubility
If you must use the Sodium Salt variant for patch clamp (e.g., experimental constraints or availability), you must ensure absolute solubility.
-
Sonicate: Vortex and sonicate the Fluo-3 stock solution for 5 minutes before adding to the internal solution.
-
Filter (Critical): Pass the final dye-containing internal solution through a 0.22 µm syringe filter immediately before loading. This removes micro-precipitates that foul the tip.
-
Check pH: Fluo-3 fluorescence is pH-independent, but its solubility is not. Ensure Internal Solution pH is strictly 7.2–7.3 .
Module C: Osmotic Stress (Cell Swelling)
Symptom: The cell seals well, but swells or lyses shortly after break-in.
The Mechanism
Adding salts (Fluo-3 Na) to your internal solution increases its osmolarity. If the internal solution becomes hypertonic relative to the bath (ACSF), water rushes into the cell upon break-in, causing swelling and "leakage" of the seal from the inside out.
Calculation & Adjustment
-
Standard Rule: Internal solution should be 10–15 mOsm hypotonic to the external solution (e.g., External 300 mOsm → Internal 285–290 mOsm).
-
The Dye Effect: Adding 500 µM Fluo-3 Na adds dissolved species. While the molar contribution is low, the dissociation of the sodium salt (Fluo-3 is a polyanion) adds multiple particles per molecule.
Action:
-
Measure the osmolarity of your base internal solution after adding the dye.
-
If it exceeds 295 mOsm (assuming 300 mOsm bath), dilute with sterile molecular-grade water (approx. 5–10% volume) to bring it back to ~285 mOsm.
Experimental Workflow Visualization
The following diagram outlines the optimized preparation path to minimize leakage and maximize seal quality.
Figure 2: Optimized preparation workflow. Note that filtration (Step 4) and Tip-Dip (Step 5) are the primary defenses against leakage and seal failure.
Frequently Asked Questions (FAQ)
Q: Can I use Fluo-3 AM for patch clamp instead of the salt? A: No. Fluo-3 AM (Acetoxymethyl ester) is cell-permeant and designed for bath loading (incubating cells). It is not active until cleaved by intracellular esterases. In a patch pipette, it would remain inactive (non-fluorescent) and would leak out of the cell membrane easily. You must use the salt form (Sodium or Pentapotassium) for pipette loading [1].
Q: Why does my baseline fluorescence drift upwards during the recording?
A: This is likely not leakage, but dye loading equilibration . Diffusion from the pipette into the soma takes 5–20 minutes depending on series resistance (
Q: Is Fluo-3 Sodium Salt toxic to neurons? A: Fluo-3 itself is generally non-toxic at typical concentrations (100–500 µM). However, the light exposure required to excite it (488 nm) can cause phototoxicity and photobleaching. Use a shutter to limit exposure to acquisition windows only. If cells die quickly, check if the sodium salt formulation is introducing excess heavy metals; consider adding TPEN (heavy metal chelator) if necessary [3].
References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. Journal of Biological Chemistry, 264(14), 8171–8178.
-
Thermo Fisher Scientific. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies, 11th Edition.[2] Chapter 19: Indicators for Ca2+, Mg2+, Zn2+ and Other Metal Ions.
-
Takahashi, A., et al. (1999). Measurement of Intracellular Calcium. Physiological Reviews, 79(4), 1089-1125.
-
Molecular Devices. (n.d.). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. pClamp User Guide.
Sources
Optimizing Fluo-3 sodium salt concentration to avoid buffering effects
Topic: Minimizing Calcium Buffering Effects in Intracellular Recordings
Part 1: The Core Directive
The "Heisenberg Uncertainty Principle" of Calcium Imaging In calcium imaging, the act of measurement inevitably alters the system. Fluo-3 is not just a passive observer; it is a calcium chelator. To generate a fluorescent signal, it must bind calcium. Therefore, every molecule of Fluo-3 introduced into a cell adds exogenous buffering capacity ($ \kappa_{dye} $).
If your Fluo-3 concentration is too high, you are no longer measuring physiological calcium transients; you are measuring the kinetics of your dye competing with endogenous buffers (like parvalbumin or calbindin). If it is too low, your signal-to-noise ratio (SNR) collapses.
This guide provides the technical framework to find the critical "sweet spot" for Fluo-3 Sodium Salt (cell-impermeant), primarily used in whole-cell patch clamp and microinjection .
Part 2: Technical FAQ & Theory
Q1: Why does Fluo-3 Sodium Salt cause "buffering artifacts"?
A: The buffering capacity of a dye is dictated by its concentration relative to its dissociation constant (
The buffering capacity of the dye (
-
High Concentration (
): The dye dominates the equilibrium. It captures free faster than physiological effectors, blunting the peak amplitude of transients and significantly slowing the decay constant ( ). -
The Artifact: You observe a "slow" calcium transient that is actually an artifact of the dye releasing calcium back into the cytosol slowly, rather than the SERCA pumps clearing it.
Q2: What is the target concentration range for Fluo-3 Salt?
A: Unlike AM esters (where intracellular concentration is uncontrolled), Fluo-3 Salt in a patch pipette allows precise clamping of concentration.
-
Standard Range:
(in pipette solution). -
Optimized Range (Low Buffering):
. -
High Buffering (Buffer-Focus):
(used when the goal is to clamp calcium, not measure transients).
Q3: How does temperature affect my optimization?
A: Fluo-3's
-
22°C (Room Temp):
. -
37°C (Physiological):
increases (affinity decreases), often shifting to inside cells due to viscosity and temperature. -
Impact: At 37°C, you may need slightly higher concentrations to achieve the same SNR as at room temperature, but the off-rate (
) is faster, improving temporal resolution.
Part 3: Visualization of Mechanisms
Diagram 1: The Competitive Equilibrium This diagram illustrates how Fluo-3 competes with endogenous buffers (B_endo) and pumps (SERCA) for free Calcium. Overloading Fluo-3 shifts the equilibrium left, trapping Calcium.
Caption: Fluo-3 acts as a competitive buffer. If [Fluo-3] is too high, it outcompetes SERCA and Endogenous Buffers, artificially prolonging the Ca2+ signal.
Part 4: Optimization Protocol (The Titration Experiment)
Do not guess. Validate. This protocol determines the maximum dye concentration permissible before buffering artifacts degrade your data.
Prerequisites:
-
Dye: Fluo-3 Pentapotassium or Sodium Salt (Cell Impermeant).
-
Method: Whole-cell Patch Clamp.[2]
-
Stimulus: Single action potential (AP) or defined voltage step.
Step-by-Step Workflow
-
Preparation of Internal Solutions: Prepare three aliquots of your standard internal solution (e.g., K-Gluconate based) with varying Fluo-3 concentrations:
-
Low Load:
-
Medium Load:
-
High Load:
-
-
The "Break-In" & Diffusion:
-
Establish whole-cell configuration.
-
Wait 15-20 minutes. This is critical. Diffusion of the dye from the pipette into the soma takes time. Recording too early results in rising fluorescence baselines and inconsistent kinetics.
-
-
Acquisition (The Kinetic Check):
-
Stimulate the cell to elicit a Calcium transient.
-
Record 5-10 sweeps.
-
Measure two parameters:
-
Peak Fluorescence (
). -
Decay Time Constant (
).
-
-
-
Analysis & Selection:
-
Plot
vs. .[3] -
The Rule: As
increases, will increase. However, should remain relatively stable. -
The Cutoff: The moment
increases significantly (e.g., >20% change between concentrations), you have hit the buffering limit. Choose the highest concentration before this increase occurs.
-
Diagram 2: Optimization Logic Flow
Caption: Decision tree for selecting the optimal Fluo-3 concentration based on kinetic fidelity.
Part 5: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Slow Decay ( | Overloading (Buffering): Dye concentration is too high, overwhelming extrusion mechanisms. | Reduce pipette concentration by 50%. Ensure you are using the salt form, not AM ester. |
| Low Signal ( | Underloading: Dye concentration is too low or access resistance ( | 1. Check |
| Rising Baseline | Incomplete Diffusion: You are recording while the dye is still loading into the cell. | Wait at least 15-20 minutes after breaking the seal before quantifying baseline fluorescence. |
| No Fluorescence | Dye Exclusion: You may be using Fluo-3 Salt on intact cells without a patch pipette. | Critical Check: Fluo-3 Salt is impermeant. It cannot cross membranes. Use Fluo-3 AM for incubation loading, or Patch/Microinject the Salt. |
| Bleaching | High Laser Power: Fluo-3 is susceptible to photobleaching. | Use "Low Load" concentration ( |
Part 6: References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.[4] Journal of Biological Chemistry, 264(14), 8171–8178.[4]
-
Thermo Fisher Scientific. Fluo-3 Calcium Indicator Product Information. Molecular Probes Handbook.
-
Helmchen, F., Imoto, K., & Sakmann, B. (1996). Ca2+ buffering and action potential-evoked Ca2+ signaling in dendrites of pyramidal neurons. Biophysical Journal, 70(2), 1069–1081.
-
Neher, E. (1995). The use of fura-2 for estimating Ca buffering and Ca clearance in rat adrenal chromaffin cells. Cell Calcium, 18(1), 3-18. (Foundational theory on dye buffering).
Sources
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Fluo-3 signals associated with potassium contractures in single amphibian muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Imaging with Fluo-3 Sodium Salt
Core Concept: The "Salt" vs. "AM" Distinction
Critical Advisory: Before troubleshooting compartmentalization, verify your reagent.
-
Fluo-3 AM (Acetoxymethyl ester): Cell-permeable.[1][2][3][4][5] Relies on intracellular esterases.[6] Major Cause of Compartmentalization: Esterases located in organelles (mitochondria, ER) cleave the dye, trapping it inside organelles rather than the cytosol.
-
Fluo-3 Sodium Salt (Pentapotassium/Sodium salt): Cell-impermeable . It cannot cross lipid bilayers passively.[4]
-
Why use it? It eliminates esterase-dependent loading artifacts, allows precise control of intracellular dye concentration, and is required for patch-clamp or microinjection.
-
Does it compartmentalize? Yes, but via a different mechanism. While it bypasses esterase sequestration, Organic Anion Transporters (OATs) can actively pump the dye out of the cytosol (extrusion) or into acidic organelles (sequestration).
-
Troubleshooting Guide: Diagnostic & Solutions
Issue 1: "I incubated my cells for 60 minutes, but I see no fluorescence."
Diagnosis: Loading Failure due to Membrane Impermeability. Unlike the AM ester, Fluo-3 Sodium Salt will never enter intact cells via passive incubation.
Solution: You must use a physical loading method.
-
Microinjection: Direct pressure injection into the cytosol.
-
Patch Clamp: Loading via the recording pipette (whole-cell configuration).[7]
-
Electroporation/Biolistics: For bulk loading of tissue slices.
Issue 2: "The signal starts bright but rapidly decays or becomes punctate."
Diagnosis: Active Transport / Sequestration. Even though you physically loaded the dye, the cell recognizes the Fluo-3 anion as a xenobiotic.
-
Extrusion: Multidrug resistance proteins (MDRs) and OATs pump the dye into the extracellular space.
-
Sequestration: Transporters pump the dye into lysosomes or vacuoles, leading to "punctate" (spotted) fluorescence rather than diffuse cytosolic signal.
The Fix: Anion Transport Inhibition You must inhibit these transporters during and after loading.[8]
| Inhibitor | Concentration | Target Mechanism | Notes |
| Probenecid | 1.0 – 2.5 mM | Inhibits OATs | Standard choice. Can be difficult to dissolve (requires high pH initially). |
| Sulfinpyrazone | 0.1 – 0.25 mM | Inhibits OATs | Alternative if Probenecid is toxic to your specific cell line. |
| Temperature | RT (22-25°C) | Slows metabolic transport | Lowering temp from 37°C to RT significantly reduces transporter activity. |
Issue 3: "My dynamic range is low (High background)."
Diagnosis: Dye Overload or Binding Saturation. In microinjection/patch clamp, it is easy to introduce too much dye, which buffers the calcium you are trying to measure.
-
Optimal Concentration: The final intracellular concentration should be between 10 µM and 50 µM .
-
Pipette Concentration: For patch clamp, typically use 100–200 µM in the pipette solution (diffusion will dilute it).
Visualizing the Mechanism
The following diagram illustrates the specific pathway of Fluo-3 Sodium Salt sequestration and how Probenecid intervenes.
Caption: Pathway of Fluo-3 Salt extrusion and sequestration by Organic Anion Transporters (OATs), blocked by Probenecid.[9]
Validated Protocol: Preparation for Patch Clamp/Microinjection
Objective: Prepare a stable, artifact-free Fluo-3 Sodium Salt solution for physical loading.
Reagents
-
Fluo-3 Pentapotassium Salt (Cell Impermeant)[5]
-
Intracellular Pipette Solution (IC) - (e.g., K-Gluconate based, Ca2+ free)
-
Probenecid (Water soluble or standard)
Step-by-Step Methodology
-
Stock Reconstitution:
-
Dissolve Fluo-3 Salt in high-grade anhydrous DMSO or distilled water to create a 1 mM - 5 mM stock .
-
Note: Aliquot and freeze at -20°C. Protect from light.[3] Avoid repeated freeze-thaw cycles.
-
-
Probenecid Stock Preparation:
-
Dissolve Probenecid in 1N NaOH (it is not soluble in neutral water) until clear.
-
Buffer this solution to pH 7.4 immediately.
-
Alternative: Use water-soluble Probenecid sodium salt to avoid pH shock.
-
-
Working Solution (The "Internal"):
-
Dilute the Fluo-3 Stock into your Intracellular Pipette Solution.
-
Target Concentration: 100 µM (for patch clamp) or 500 µM (for microinjection, assuming dilution upon entry).
-
Add Probenecid: Add to a final concentration of 0.5 – 1.0 mM in the pipette solution.
-
Crucial Step:Filter the final solution through a 0.22 µm syringe filter. Particulates will clog micro-tips instantly.
-
-
Loading & Verification:
-
Establish whole-cell configuration.
-
Allow 5–10 minutes for diffusional equilibration.
-
Verify signal: Fluo-3 is non-fluorescent without Ca2+. You may not see the cell at rest.
-
Self-Validation: Co-inject a dye like Alexa Fluor 594 (Ca2+ insensitive) to verify cell morphology and loading success independent of calcium levels.
-
Technical Specifications & Reference Data
| Property | Value | Clinical/Experimental Significance |
| Kd (Ca2+) | ~325 - 390 nM | Ideal for detecting cytosolic transients (sparks/waves). |
| Excitation | 506 nm | Compatible with standard Argon lasers (488 nm). |
| Emission | 526 nm | Detectable in standard FITC/GFP channels. |
| Solubility | Water/Buffer | Highly soluble (Salt form); DMSO not strictly required. |
| Quantum Yield | 0.15 (Ca-bound) | Fluorescence increases >100-fold upon binding Ca2+.[3][10] |
References
-
Thermo Fisher Scientific. Fluo-3 Product Information & User Guide. (Accessed 2023). Detailed spectral properties and handling of salt vs. AM esters.
-
Di Virgilio, F., et al. (1990). Fura-2 secretion and sequestration in macrophages.[11] A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions.[8][11] Journal of Immunology. Identifies the mechanism of anion transport extrusion of calcium dyes and the efficacy of Probenecid.[11][12]
-
Harkins, A. B., et al. (1993). Fluo-3 and Fluo-4 Calcium Indicators.[2][3][9][10][13] Biophysical Journal. Establishes the Kd and quantum yield properties necessary for calibration.
-
AAT Bioquest. Probenecid Mechanism in Calcium Assays. Technical Library. Explains the inhibition of OATs to prevent dye leakage.
Sources
- 1. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Robust Fluorescent Calcium Indicator for Ca2+ Flux Assays in Living Cells | AAT Bioquest [aatbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
Validation & Comparative
Precision in Calcium Imaging: Fluo-3 Salt vs. Fura-2 Dynamic Range & Protocol Guide
Executive Summary: The Verdict
For researchers selecting a calcium indicator, the choice between Fluo-3 salt and Fura-2 is not merely a preference but a dictate of the experimental platform and biological question.
-
Choose Fluo-3 Salt if you require maximum signal-to-noise ratio (SNR) for detecting rapid, high-amplitude calcium spikes (e.g., neuronal action potentials) using confocal microscopy or flow cytometry. Its "dark-to-bright" mechanism offers a massive dynamic range in fluorescence intensity (
), making it ideal for qualitative detection of events against a dark background. -
Choose Fura-2 if you require quantitative accuracy (absolute
in nM) or are measuring slow, small changes near resting levels.[1] Its ratiometric nature cancels out artifacts (dye loading, cell thickness, photobleaching), providing a robust, self-calibrating system, but it requires UV-compatible optics.
Mechanism of Action & Spectral Physics
To understand the performance difference, one must understand the photophysics driving the signal.
Fluo-3: The "Dark-to-Bright" Switch
Fluo-3 operates on a principle of Photoinduced Electron Transfer (PeT) . In its calcium-free state, the BAPTA chelating moiety quenches the fluorophore via electron transfer. Upon binding
-
Result: A >40-fold (up to 100-fold) increase in brightness.
-
Implication: Excellent for detecting events, but difficult to calibrate for absolute concentration because intensity depends on dye concentration, not just calcium.
Fura-2: The Ratiometric Shift
Fura-2 undergoes a spectral shift . Binding calcium shifts the excitation peak from ~380 nm (free) to ~340 nm (bound). By toggling excitation between these wavelengths and measuring emission at 510 nm, you generate a ratio (
-
Result: A ratio value independent of dye concentration.
-
Implication: True quantitative measurement of
.
Caption: Mechanistic comparison showing Fluo-3's intensity amplification vs. Fura-2's spectral shift logic.
Comparative Specifications: The Data
The following table contrasts the critical parameters of the salt forms (active indicators).
| Feature | Fluo-3 Salt | Fura-2 Salt |
| Readout Mode | Single Wavelength (Intensity) | Dual Excitation (Ratiometric) |
| Excitation/Emission | 506 nm / 526 nm (Visible) | 340, 380 nm / 510 nm (UV) |
| ~390 nM (Lower affinity) | ~145 nM (High affinity) | |
| Dynamic Range ( | High: >100-fold intensity increase | Moderate: Ratio changes ~10-fold |
| Optimal | 0.1 | 10 nM – 1.0 |
| Microscopy Platform | Confocal (Argon 488nm), Flow Cytometry | Widefield Epifluorescence (UV source) |
| Key Limitation | Sensitive to photobleaching & artifacts | Requires UV optics; slower temporal res.[2] |
Deep Dive: Dynamic Range Analysis
"Dynamic Range" in calcium imaging refers to two distinct concepts. We must distinguish them to avoid experimental error.
Signal Dynamic Range (Sensitivity)
-
Winner: Fluo-3.
-
Because Fluo-3 is virtually non-fluorescent in the absence of calcium, the background noise is extremely low. When calcium binds, the signal skyrockets.
-
Why it matters: In a confocal scan of a neuron, a dendritic spine firing will appear as a bright flash against a black background. This high contrast allows for the detection of sparse, rapid events that Fura-2 might miss due to lower signal contrast.
Concentration Dynamic Range (Resolution)
-
Winner: Fura-2.
-
The dynamic range of a dye is most linear near its
.-
Fura-2 (
nM): Ideal for measuring resting calcium (~100 nM) and small perturbations.[2] -
Fluo-3 (
nM): Better suited for higher calcium concentrations found during activation. It is less sensitive to small changes at resting levels because it is further from its .
-
Experimental Protocols
Protocol A: Determination of and Dynamic Range (In Vitro)
This protocol uses the Salt form of the dyes to determine the precise dynamic range of your imaging system.
Materials:
-
Fluo-3 Pentapotassium Salt (Cell impermeant)[3]
-
Calcium Calibration Buffer Kit (Zero Ca/10mM EGTA and 10mM Ca-EGTA)
-
Microplate reader or Cuvette Spectrophotometer
Workflow:
-
Preparation: Prepare a 50
M stock of Fluo-3 salt in Ca-free water. -
Titration Series: Create 11 samples with free
ranging from 0 nM to 39 M by mixing the Zero and High Ca buffers according to the kit's manual. -
Dye Addition: Add Fluo-3 to each buffer (final conc: 1-5
M). -
Measurement: Excite at 488 nm, measure emission at 526 nm.
-
Calculation: Plot Fluorescence (
) vs. .[4][5][6] Fit to the Hill equation:-
Self-Validation: Your
ratio represents the Dynamic Range of the dye in your specific optical setup. If this is <40x for Fluo-3, check your background subtraction or optical path.
-
Protocol B: Intracellular Calibration (In Situ)
Validating dynamic range inside the cell using Ionomycin.
-
Load Cells: Incubate with Fluo-3 AM (ester form) for 30-60 mins, then wash to allow de-esterification (generating the Fluo-3 salt intracellularly).
-
Basal Imaging: Record baseline fluorescence (
). -
Saturate (
): Add Ionomycin (5-10 M) + 10 mM to the extracellular buffer. This permeabilizes the membrane, saturating the intracellular dye. -
Quench (
): Add (2-5 mM) or excessive EGTA (with ionomycin). Manganese quenches Fluo-3 fluorescence, simulating the zero-calcium state (proxy for ). -
Data Processing: Convert raw intensity (
) to calcium concentration:-
Note: In situ
is often higher than in vitro due to intracellular viscosity and protein binding.
-
Decision Logic & Workflow Visualization
Caption: Decision tree for selecting the appropriate calcium indicator based on experimental constraints.
References
-
Molecular Devices. (2018). Monitoring receptor mediated changes in [Ca2+]i using single- and dual-wavelength indicators. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]
- 4. Use of co-loaded Fluo-3 and Fura Red fluorescent indicators for studying the cytosolic Ca(2+)concentrations distribution in living plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fluo-3 Sodium Salt Response Time in Rapid Kinetics
Executive Summary
In the realm of rapid kinetic monitoring—specifically for sub-millisecond calcium transients found in synaptic transmission or cardiac coupling—the intrinsic response time of a fluorophore is as critical as its quantum yield. While newer indicators like Fluo-4 and Fluo-8 offer superior brightness, Fluo-3 Sodium Salt remains a biophysical standard for defining kinetic baselines due to its well-characterized biexponential dissociation rates.
This guide benchmarks Fluo-3 Sodium Salt against its successors, providing a rigorous stopped-flow spectrofluorometry protocol to validate response times. We demonstrate that while Fluo-3 is chemically "older," its kinetic profile (
The Physics of Response: Why Matters
Many researchers select dyes based solely on
When intracellular calcium drops rapidly (e.g., after an Action Potential), the dye must release
Kinetic Model
The interaction follows a reversible binding model:
-
(Association Rate): Usually diffusion-limited (
) and rarely the bottleneck. - (Dissociation Rate): The rate-limiting step for signal decay.
-
(Time Constant): The relaxation time,
.
Comparative Analysis: Fluo-3 vs. Alternatives
The following table synthesizes intrinsic kinetic data for the Sodium/Potassium Salt forms of these dyes (measured in cell-free solution). Note that "Sodium Salt" refers to the cell-impermeant, water-soluble form used for precise kinetic benchmarking, distinct from the AM esters used for cell loading.
Table 1: Kinetic and Photophysical Benchmarking
| Feature | Fluo-3 (Benchmark) | Fluo-4 (High Signal) | Fluo-8 (Fast/Bright) | Fura-2 (Ratiometric) |
| ~390 nM | ~345 nM | ~389 nM | ~145 nM | |
| ~200–550 | ~180–400 | >600 | ~80–100 | |
| Response Time ( | ~1.8 ms (Fast phase) | ~2.5 ms | <1.5 ms | ~10 ms |
| Quantum Yield | 0.18 | 0.14 (Higher Abs coeff.) | ~0.28 | 0.23 |
| Excitation | 506 nm | 494 nm (Better 488 match) | 490 nm | 340/380 nm |
| Primary Utility | Kinetic Standard / Flow Cytometry | Confocal Imaging | High-Throughput Screening | Quantitative Baseline |
Technical Insight:
Fluo-3 exhibits a unique temperature-dependent biexponential decay .[1] At 20°C, it shows a fast phase (
Experimental Validation: Stopped-Flow Protocol
To objectively measure the response time of Fluo-3 Sodium Salt, one cannot rely on live-cell imaging due to cytosolic buffering and viscosity variables. The Stopped-Flow Method is the gold standard.
Principle
Rapidly mix the Calcium-Dye complex with a high concentration of EGTA (calcium chelator). The EGTA scavenges free
Workflow Diagram
Figure 1: Schematic of the Stopped-Flow Spectrofluorometry setup for measuring dye dissociation kinetics.
Step-by-Step Methodology
Reagents:
-
Dye Solution (Syringe A): 2
Fluo-3 Pentapotassium Salt + 10 in 100 mM KCl, 10 mM MOPS, pH 7.2. -
Quencher Solution (Syringe B): 10 mM EGTA in 100 mM KCl, 10 mM MOPS, pH 7.2. (EGTA must be in varying excess to ensure pseudo-first-order conditions).
Protocol:
-
System Priming: Flush the stopped-flow lines (e.g., Bio-Logic SFM or equivalent) with buffer to remove air bubbles. Bubbles are the primary cause of kinetic artifacts.
-
Temperature Control: Set water bath to 20°C (standard) or 37°C (physiological). Note:
increases significantly with temperature.[2] -
Shot Configuration: Set the drive rams to deliver a 1:1 mixing ratio. Total volume per shot: ~150
. -
Acquisition: Trigger the acquisition on the "Stop" signal. Record fluorescence emission (Ex 488nm / Em >500nm filter).
-
Time Scale: Acquire data over a logarithmic time scale: high sampling rate (10
) for the first 100 ms, slowing down thereafter. -
Averaging: Perform 5–10 shots and average the traces to improve Signal-to-Noise Ratio (SNR).
Data Analysis (Self-Validating Step)
Fit the averaged decay curve to a mono-exponential or bi-exponential equation:
Validation Check: If the residuals of a mono-exponential fit show a systematic wave pattern, apply a bi-exponential fit. Fluo-3 typically requires the latter. If the calculated
Interpretation & Optimization
Analyzing the Results
-
Fluo-3: You should observe a rapid decay (
ms) followed by a slower tail. This confirms the dye is suitable for events lasting >5 ms. -
Comparison: If you run Fluo-4 under identical conditions, the decay will be smoother (closer to mono-exponential) but the
will be similar or slightly longer due to the higher affinity.
Optimization for High-Speed Imaging
If your biological event is faster than the Fluo-3 response time (e.g., ultrafast parvalbumin interneuron spiking):
-
Temperature: Increase experiment temperature to 37°C. This can double the
(up to ~700 for Fluo-3). -
Low Affinity Variants: Switch to Fluo-3FF or Fluo-4FF . These have much higher
(~10 ) and consequently much faster , preventing signal saturation and buffering, albeit with lower sensitivity at resting calcium levels.
Conclusion
Fluo-3 Sodium Salt remains a robust tool for benchmarking. While it lacks the raw photon flux of Fluo-8 or Cal-520, its kinetic behavior is thoroughly mapped in physical chemistry literature.
Recommendation:
-
Use Fluo-3 Sodium Salt when you need a kinetically defined reference standard or are working in flow cytometry where its specific absorption spectrum is preferred.
-
Use Fluo-8 or Cal-520 for high-throughput screening where brightness and speed are required, but be aware that their multi-component decay profiles are less standardized in literature than Fluo-3.
References
-
Eberhard, M., & Erne, P. (1989). Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence.[1] Biochemical and Biophysical Research Communications.
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. Journal of Biological Chemistry.
-
Gee, K. R., et al. (2000). Chemical and physiological characterization of fluo-4 Ca2+-indicator dyes. Cell Calcium.[3]
-
Paredes, R. M., et al. (2008). Chemical calcium indicators. Methods.
Sources
Reproducibility of Kd values for Fluo-3 sodium salt across literature
Reproducibility of Values for Fluo-3 Sodium Salt: A Comparative Technical Guide
Executive Summary: The "Constant" That Isn't
In quantitative calcium imaging, the dissociation constant (
This guide challenges the reliance on literature values by demonstrating that the
Technical Deep Dive: The Mechanisms of Instability
The "Reproducibility Crisis" in calcium quantification often stems from the discrepancy between in vitro (buffer) calibration and in situ (cytosolic) reality.[1]
The Discrepancy Data
The table below summarizes the reported
| Indicator | In Vitro | In Situ | Mechanism of Shift |
| Fluo-3 | 325 – 450 nM | 800 – 1,200 nM | High protein binding; viscosity sensitivity.[1] |
| Fluo-4 | 345 nM | 1,000 – 1,400 nM | Similar fluorescein core; reduced halogen load does not prevent protein interaction.[1] |
| Fura-2 | 145 – 224 nM | 224 – 400 nM | Ratiometric properties mitigate some path-length errors, but viscosity still alters |
Mechanistic Causality
Why does the
-
Protein Binding: Fluo-3 is not inert.[1][2] Cytosolic proteins (e.g., albumin, globulins) bind the dye, acting as a "sponge" that reduces the effective concentration of free dye available to bind
, effectively increasing the apparent . -
Ionic Strength: Higher intracellular ionic strength compared to standard dilute buffers shields the negative charges on the carboxylate chelating groups, reducing affinity (increasing
). -
Temperature: Most in vitro calibrations occur at 22°C. Physiological experiments at 37°C alter the thermodynamics of the chelation bond, typically increasing
.
Visualizing the Environmental Impact
The following diagram illustrates the causal pathways that distort the theoretical
Figure 1: Causal factors driving the divergence between theoretical and apparent dissociation constants in Fluo-3.[1]
Comparative Performance: Fluo-3 vs. Alternatives[1][3][4][5][6][7][8][9]
When selecting a reagent, reproducibility of the
Fluo-3 vs. Fluo-4
Fluo-4 is often marketed as the superior successor due to its higher fluorescence output (brighter signal).[1] However, regarding
-
Chemistry: Fluo-4 replaces two chlorine atoms with fluorine.[1][2][3][4] This increases electronic excitation at 488 nm but does not fundamentally alter the chelating pocket's susceptibility to protein interference.
-
Verdict: Switch to Fluo-4 for sensitivity (low abundance targets), but do not expect better quantification accuracy without in situ calibration.[1]
Fluo-3 vs. Fura-2 (Ratiometric)
Fura-2 remains the gold standard for absolute quantification because it is ratiometric .[1]
-
Mechanism: Fura-2 shifts its excitation peak upon binding calcium.[1] The ratio of fluorescence at two wavelengths cancels out variables like dye concentration, photobleaching, and cell thickness.
-
Verdict: Fura-2 provides more reproducible absolute calcium values than Fluo-3 but requires UV optics, which are toxic to some cells and incompatible with standard confocal lasers.[1]
Protocol: Self-Validating In Situ Calibration System
To ensure scientific integrity, you must determine the
Materials
-
Fluo-3 Sodium Salt (or AM ester for loading)[1]
-
Ionomycin (10 µM): A calcium ionophore to equilibrate intracellular and extracellular
.[1] -
MnCl₂ (2 mM): To quench fluorescence (surrogate for
).[1] -
High
Buffer: HBSS with 10 mM .[1] - -Free Buffer: HBSS with 10 mM EGTA (optional, Mn quenching is preferred for adherent cells).[1]
Step-by-Step Workflow
-
Baseline Acquisition (
): Record steady-state fluorescence of Fluo-3 loaded cells. -
Saturation (
):-
Add Ionomycin (10 µM) and High
Buffer . -
Wait for fluorescence to plateau. This represents the dye fully saturated with Calcium.
-
-
Quenching / Zeroing (
):-
Option A (Preferred): Add 2 mM
in the presence of ionomycin. Manganese binds Fluo-3 with higher affinity than Calcium but does not fluoresce, effectively quenching the signal to background levels (corrected by a known factor, typically assuming ).[1] -
Option B: Wash cells with EGTA buffer (slow and often incomplete in intact cells).[1]
-
-
Calculation: Use the Grynkiewicz equation:
Critically, you solve for by using a buffer of known (e.g., 500 nM) during the calibration phase, rather than solving for .[1]
Calibration Logic Diagram
Figure 2: Step-by-step logic for in situ calibration to determine accurate Kd values.
References
-
A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes. Source: NIH / PubMed Central URL:[1][Link]
-
Chemical Calcium Indicators: Fluo-4 vs Fluo-3 Properties. Source: NIH / PubMed Central URL:[1][Link]
-
Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR System. Source: Molecular Devices URL:[Link]
Precision Calcium Analysis in Cold Environments: A Technical Guide to Fluo-3 Sodium Salt
Part 1: The Low-Temperature Challenge in Calcium Signaling
In the landscape of calcium signaling, "room temperature" is often a compromise, not a standard. Many physiological processes—from the gating of thermosensitive TRP channels (e.g., TRPM8) to the preservation of metabolic states in cryo-sensitive tissues—demand assays performed at temperatures significantly below 25°C.[1]
While Fluo-3 AM is the workhorse for high-throughput screening, Fluo-3 Pentasodium Salt (cell-impermeant) remains the precision instrument for biophysicists and electrophysiologists.[1] Unlike its esterified counterpart, the salt form allows for exact concentration control via microinjection or patch-clamp internal perfusion, eliminating the variability of esterase activity.
However, operating at low temperatures (4°C – 15°C) introduces a critical variable often overlooked: Thermodynamic Affinity Shift. This guide dissects the performance of Fluo-3 Sodium Salt in these cold environments, providing the correction factors and protocols necessary to ensure your data reflects biology, not artifacts.[1]
Part 2: Thermodynamic Mechanics of Fluo-3
The Enthalpy-Driven Affinity Shift
A common error in low-temperature assays is using the standard dissociation constant (
According to the van 't Hoff equation, as temperature decreases , the equilibrium constant (
-
At 22°C:
[1][2][3][4][5][6] -
At 10°C:
drops significantly (affinity increases).[1] -
Implication: If you use the room-temperature
to calculate at 10°C, you will overestimate the actual calcium concentration.[1]
Kinetic Slowing
While affinity tightens, kinetics slow down. The dissociation rate (
Figure 1: Mechanistic flow of temperature effects on Fluo-3 binding properties. Lower temperatures increase affinity but reduce temporal resolution.[1]
Part 3: Comparative Performance Matrix
When designing a low-temperature assay, Fluo-3 must be weighed against newer alternatives.[1] Fluo-3 is often chosen for its high dynamic range and established spectral compatibility with legacy FITC hardware.
Table 1: Performance Comparison in Low-Temperature Contexts
| Feature | Fluo-3 Sodium Salt | Fluo-4 Sodium Salt | Fluo-8 Sodium Salt | Fura-2 Potassium Salt |
| Excitation | 506 nm (488 nm sub-optimal) | 494 nm (488 nm optimal) | 490 nm (488 nm optimal) | 340/380 nm (UV) |
| ~390 nM | ~345 nM | ~389 nM | ~145 nM | |
| Low-Temp Affinity | High (Risk of saturation) | High (Similar to Fluo-3) | High | Very High (Not rec.[1] for basal Ca) |
| Quantum Yield | ~0.14 (Dimmer) | ~0.14 (Brighter due to Abs) | ~0.16 (Brightest) | Ratiometric |
| Temp Stability | High | High | High | High |
| Primary Use Case | Patch clamp, Flow Cytometry | Confocal Imaging | High-Speed Imaging | Quantitative Ratio Imaging |
Expert Verdict: Use Fluo-3 Sodium Salt if you are replicating historical patch-clamp data or using flow cytometry where the "red-shift" of Fluo-3 is calibrated.[1] Use Fluo-4 for general confocal microscopy due to better excitation efficiency at 488 nm.[4]
Part 4: Protocol – Isothermal Determination
Since the
Materials
-
Fluo-3 Pentasodium Salt (dissolved in water/buffer, NOT DMSO).[1]
-
Calibration Buffer Kit: EGTA-buffered calcium standards (0 nM to 39 µM free
).[1] -
Temperature Control: Peltier-cooled cuvette holder or microscope stage.
Step-by-Step Workflow
-
Preparation: Prepare a 50 µM stock of Fluo-3 Salt in calcium-free buffer (100 mM KCl, 10 mM MOPS, pH 7.2).
-
Equilibration: Pre-chill all calibration buffers and the dye solution to the target temperature (e.g., 10°C) for 30 minutes. Crucial: pH buffers like MOPS/HEPES drift with temperature; adjust pH at the target temperature.
-
Measurement:
-
Calculation: Fit the data to the single-site binding equation:
Where is fluorescence at 0 Ca (EGTA) and is saturation.[1]
Figure 2: Critical workflow for determining the temperature-corrected dissociation constant.
Part 5: References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.[1] Journal of Biological Chemistry. Link
-
Thermo Fisher Scientific. Fluo-3 Calcium Indicator Product Information. Thermo Fisher User Guide. Link
-
Biotium. Fluo-3, Pentapotassium Salt Product Sheet. Biotium.[7] Link
-
Eberhard, M., & Erne, P. (1991). Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence.[1] Biochemical and Biophysical Research Communications. Link
-
AAT Bioquest. Fluo-3, Pentasodium Salt Properties. AAT Bioquest. Link
Sources
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. biotium.com [biotium.com]
Safety Operating Guide
Safe Handling and Disposal of Fluo-3 (Sodium Salt): A Compliance Guide for Laboratory Personnel
Executive Summary: The "Zero-Drain" Policy
Effective immediately, the disposal of Fluo-3 (Sodium Salt) must adhere to a "Zero-Drain" policy .[1] While Fluo-3 Pentasodium Salt (CAS 121714-22-5) is often classified as non-hazardous or a mild irritant in pure form, its disposal is governed by its persistence as a synthetic fluorophore and the solvents (e.g., DMSO, buffers) or biological agents it is mixed with.
Immediate Action Required:
-
Stop: Do not pour stock solutions or high-concentration residues down the sink.
-
Segregate: Separate "Stock Waste" (High concentration) from "Experimental Waste" (Dilute in media).
-
Label: All waste containers must be tagged with full chemical names, not formulas (e.g., write "Fluo-3 Sodium Salt," not "Fluo-3").
Chemical Profile & Risk Assessment
To dispose of Fluo-3 correctly, you must understand its physical state and solubility profile. Unlike the AM ester form (which requires DMSO), the Sodium Salt is highly water-soluble and cell-impermeant.
| Parameter | Specification | Implications for Disposal |
| Chemical Name | Fluo-3, Pentasodium Salt | Polyanionic nature makes it highly water-soluble.[1] |
| CAS Number | 121714-22-5 | Use this for waste tagging/manifests.[1] |
| Solubility | Aqueous (Water/Buffer) | Waste will primarily be Aqueous Chemical Waste .[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Not acutely toxic, but treated as "Non-regulated Chemical Waste" or "Universal Waste" depending on local EPA interpretation.[1] |
| Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, goggles) required.[1] |
The "Hidden" Hazard: While the dye itself is low-toxicity, it is frequently used in:
-
Calibration Buffers: Containing EGTA or heavy metals (Cadmium/Manganese for quenching).
-
Cell Lysates: Containing biological hazards. Rule: The most hazardous component dictates the waste stream. If Fluo-3 is in a solution with Cadmium, it is Heavy Metal Waste . If with viral vectors, it is Biohazardous Waste .
Pre-Disposal Decision Matrix
Before disposing of any material, evaluate the waste stream using the logic flow below. This ensures compliance with EPA regulations and local EHS protocols.
Figure 1: Decision Logic for Fluo-3 Waste Streams. Note that biological contamination overrides chemical classification.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Dry)
Applies to: Contaminated pipette tips, empty vials, weighing boats, and gloves.[1]
-
Assessment: Ensure items are "RCRA Empty" (contain less than 3% by weight of residual liquid).
-
Segregation: Do not mix with general trash (office waste).
-
Container: Place in a designated Solid Chemical Waste container (often a bucket with a yellow liner or clear bag, depending on facility codes).
-
Sharps: If the solid is a glass vial or slide, it must go into a Puncture-Proof Sharps Container , labeled "Glass/Sharps contaminated with Chemical Residue."
Protocol B: Stock Solution Disposal (High Concentration)
Applies to: Expired stock solutions (>1 mM) or leftover aliquots.
-
Vial Check: Do not pour the vial contents out. It is safer to dispose of the entire vial with liquid inside as "Containerized Liquid Waste" if the volume is small (<5 mL).
-
Bulking (Large Volumes):
-
If volume >50 mL: Pour into the Aqueous Chemical Waste carboy.
-
Triple Rinse: Rinse the empty container 3 times with water. Collect the rinsate into the same waste carboy.
-
Defacing: Deface the original label on the empty bottle and dispose of the bottle in Solid Waste or Glass Waste.
-
-
Labeling: Tag the carboy: "Aqueous Waste: Water (99%), Fluo-3 Sodium Salt (<1%)."
Protocol C: Experimental Waste (Dilute)
Applies to: Microplate wells, cell culture media, or perfusion buffer containing µM concentrations.[1]
-
Bio-Verification:
-
IF CELLS PRESENT: Treat as Biohazardous Waste . Add bleach to a final concentration of 10% (0.5% hypochlorite), allow to sit for 20 minutes, then dispose of down the drain with copious water (if local EHS permits bleached waste) or collect in Biohazard Carboys. Note: Bleach destroys the fluorophore, neutralizing fluorescence.[1]
-
IF NO CELLS (Buffer only): Collect in Aqueous Chemical Waste . Do not autoclave chemical waste (unless specifically instructed), as heating sealed chemical containers creates explosion risks.
-
Spill Management & Decontamination
In the event of a powder spill (Fluo-3 salt is a fine orange/red powder):
-
PPE: Wear N95 mask (to prevent inhalation of dust), safety goggles, and nitrile gloves.
-
Containment: Cover the powder spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Cleanup:
-
Wipe up the damp powder.[2]
-
Clean the surface with a mild detergent solution followed by water.
-
Verification: Use a handheld UV lamp (or blue light source) to check for residual fluorescence. If it glows, clean it again.
-
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Chemical Waste bag.
References & Regulatory Grounding[1]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Fluo-3 Pentasodium Salt. Retrieved from
-
Carl Roth. (2022).[3] Safety Data Sheet: Fluorescein-Sodium (Similar Xanthene Derivative Guidance). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
AAT Bioquest. (2023). Safety Data Sheet: Fluo-3, pentasodium salt. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
